molecular formula C7H14N2 B3325615 Octahydro-1h-pyrrolo[2,3-b]pyridine CAS No. 2166862-93-5

Octahydro-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B3325615
CAS No.: 2166862-93-5
M. Wt: 126.2 g/mol
InChI Key: SLGBTOVWILTNHZ-UHFFFAOYSA-N
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Description

Octahydro-1h-pyrrolo[2,3-b]pyridine is a bicyclic nitrogen-containing heterocycle. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a fused pyrrolidine and piperidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1h-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of pyridine derivatives followed by cyclization. For instance, the reduction of 2,3-dihydropyridine derivatives using hydrogenation catalysts can yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process may include steps such as alkylation, reduction, and cyclization under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Octahydro-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further saturate the ring system.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted derivatives depending on the reagents used .

Mechanism of Action

The mechanism of action of Octahydro-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors by binding to the receptor’s active site, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer models.

Comparison with Similar Compounds

Uniqueness: Octahydro-1h-pyrrolo[2,3-b]pyridine is unique due to its fully saturated ring system, which imparts distinct chemical reactivity and stability compared to its unsaturated counterparts. This saturation can influence its interaction with biological targets and its overall pharmacokinetic properties, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-3-5-9-7(6)8-4-1/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBTOVWILTNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1h-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Octahydro-1h-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Octahydro-1h-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Octahydro-1h-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Octahydro-1h-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Octahydro-1h-pyrrolo[2,3-b]pyridine

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